2-amino-2-(2-iodophenyl)acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

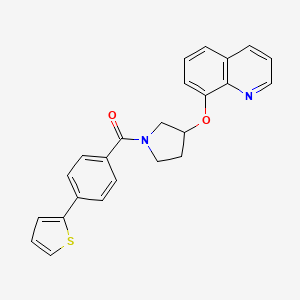

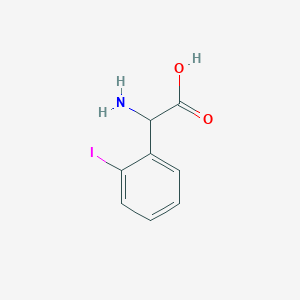

2-amino-2-(2-iodophenyl)acetic Acid, also known as 2-Amino-2-(4-iodophenyl)acetic acid, is a compound with the molecular weight of 277.06 . It is an amino acid derivative that contains an amino group and a carboxylic acid group as functional groups .

Molecular Structure Analysis

The InChI code for 2-amino-2-(2-iodophenyl)acetic Acid is1S/C8H8INO2/c9-6-3-1-5 (2-4-6)7 (10)8 (11)12/h1-4,7H,10H2, (H,11,12) . This indicates the presence of iodine, nitrogen, oxygen, and carbon atoms in the molecule. Physical And Chemical Properties Analysis

2-amino-2-(2-iodophenyl)acetic Acid has a molecular weight of 277.06 . It is a powder at room temperature . The compound has a melting point of 204-205 .Scientific Research Applications

Ligand in Catalytic Reactions

- 2-Amino-2-(2-iodophenyl)acetic acid has been utilized in the synthesis of 1-(2-Iodophenyl)-1H-tetrazole, which is then used as a ligand for palladium(II)-catalyzed Heck reactions. This demonstrates its potential in facilitating cross-coupled product formation in organic synthesis (Gupta, Song, & Oh, 2004).

Role in Synthesis of Schiff Base Ligands

- The compound is involved in the synthesis of Schiff base ligands for metal ions. These ligands and their metal complexes have been characterized and analyzed for their antioxidant properties and xanthine oxidase inhibitory activities, illustrating the compound's utility in developing potential therapeutic agents (Ikram et al., 2015).

Application in Cyclopeptide Research

- Research involving biphenyl-containing pseudo-amino acids, similar in structure to 2-amino-2-(2-iodophenyl)acetic acid, indicates its relevance in the study of cyclic peptides and their conformations. This has implications for understanding peptide structure and function (Brandmeier, Sauer, & Feigel, 1994).

Use in Electrochemical Studies

- Derivatives of 2-amino-2-(2-iodophenyl)acetic acid have been synthesized for enhancing the electrochemical properties of poly ortho aminophenol films, showing the potential of these derivatives in supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Influence on Chemical Synthesis

- The compound is involved in the synthesis of various chemicals and intermediates, which further highlights its broad applicability in chemical research. For example, its derivatives have been used in the synthesis of anticancer compounds, showcasing its role in the development of new therapeutic agents (Liu Ying-xiang, 2007).

Facilitation of Medicinal Chemistry Research

- Its derivatives have been employed in the synthesis of axially chiral amino acids, which are efficient catalysts in asymmetric aldol reactions. This has implications in the field of medicinal chemistry, especially in the development of stereoselective synthesis methods (Kano, Tokuda, & Maruoka, 2006).

Potential in Drug Development

- Its structural derivatives have been synthesized and analyzed for their potential as anticancer drugs, illustrating its utility in the synthesis of novel therapeutic compounds (Sharma et al., 2018).

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(2-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGZRXHDPOCVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2-iodophenyl)acetic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)

![7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2479567.png)

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479574.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2479575.png)

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2479576.png)